6-chloro-N-[5-[(2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide
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Overview
Description
6-chloro-N-[5-[(2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H13ClFN3OS and its molecular weight is 361.82. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Structural Analysis
- Crystal Structure and DFT Study : A study by Qin et al. (2019) focused on the synthesis of an organic intermediate with azabicyclo and amide groups, which bears similarity to the compound . They employed methods like the Suzuki reaction, hydrolysis, and amidation, and confirmed the structure using spectroscopy and X-ray diffraction. Additionally, DFT calculations provided insights into the compound's molecular structure and physicochemical properties (Y. Qin et al., 2019).
2. Chemical Synthesis Methodologies
- Betaine as an Acid Captor in Synthesis : Mukaiyama et al. (1976) explored the use of betaine in the synthesis of carboxamides, demonstrating a method potentially applicable to the synthesis of compounds like the one (T. Mukaiyama et al., 1976).
3. Anticancer Research
- Anti-Lung Cancer Activity : Hammam et al. (2005) researched compounds with a structural resemblance to the specified chemical, focusing on their anti-lung cancer activity. Their work involved the synthesis of various derivatives and their testing against human cancer cell lines (A. G. Hammam et al., 2005).
4. Antimicrobial Activity
- Antimicrobial Activity of Thiazolo[5,4-d]pyrimidines : El-bayouki and Basyouni (1988) synthesized derivatives of thiazolo[5,4-d]pyrimidines, including compounds structurally similar to the one , and examined their molluscicidal properties, relevant in the context of schistosomiasis control (K. El-bayouki et al., 1988).
5. Antitubercular and Antibacterial Activities
- Antitubercular and Antibacterial Activities : Bodige et al. (2020) synthesized derivatives of carboxamides and evaluated their antitubercular and antibacterial activities. Their study offers insights into the potential medicinal applications of similar compounds (S. Bodige et al., 2020).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is likely to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives .
Mode of Action
It is known that the compound forms h-bond interactions with its targets . For instance, a molecule similar to the compound was found to form two H-bond interactions at bond distances of 2.24 Å and 2.09 Å .
Biochemical Pathways
It is known that the compound is involved in the suzuki–miyaura (sm) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that most quinoline derivatives, which are structurally similar to the compound , exhibit good antimicrobial activity against various microbial species . The antimicrobial activity of these derivatives depends on the substitution on the heterocyclic pyridine ring .
Result of Action
It is known that indole derivatives, which are structurally similar to the compound , possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
6-chloro-N-[5-[(2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3OS/c1-10-14(8-11-4-2-3-5-13(11)19)24-17(21-10)22-16(23)12-6-7-15(18)20-9-12/h2-7,9H,8H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXZHDVXVNPFQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CN=C(C=C2)Cl)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-{5-[(2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-YL}pyridine-3-carboxamide |
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